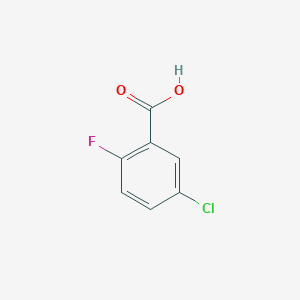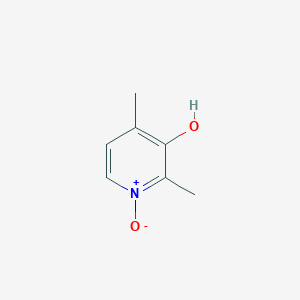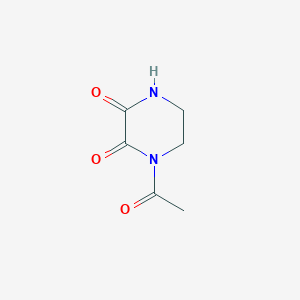
1-Acetylpiperazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetylpiperazine-2,3-dione, also known as N-Acetylpiperazine-2,3-dione (APD), is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. APD is a cyclic urea derivative that has been found to possess anticonvulsant, analgesic, and anxiolytic properties.
作用機序
The exact mechanism of action of APD is not fully understood. However, it is believed to act on the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. APD is thought to enhance the activity of GABA by binding to the GABA-A receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This ultimately results in a decrease in neuronal excitability, which is thought to underlie its anticonvulsant, analgesic, and anxiolytic effects.
生化学的および生理学的効果
Studies have shown that APD can modulate the activity of several neurotransmitter systems in the brain, including GABA, glutamate, and serotonin. This suggests that APD may have a broad range of effects on neuronal activity and behavior. APD has also been shown to have antioxidant properties, which could potentially protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
One of the major advantages of APD is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, one of the limitations of APD is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of APD is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on APD. One area of interest is the development of more efficient synthesis methods that can increase the yield of APD and improve its solubility. Another area of interest is the investigation of the potential therapeutic applications of APD in the treatment of neurological disorders such as epilepsy, anxiety, and pain. Additionally, further research is needed to better understand the mechanism of action of APD and its effects on neuronal activity and behavior.
合成法
APD can be synthesized by reacting piperazine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified by recrystallization. The yield of APD obtained from this method is typically around 70%.
科学的研究の応用
APD has been extensively studied for its potential therapeutic properties. It has been found to possess anticonvulsant activity, which makes it a promising candidate for the treatment of epilepsy. APD has also been shown to have analgesic and anxiolytic properties, which could make it useful in the treatment of pain and anxiety disorders.
特性
CAS番号 |
132269-98-8 |
|---|---|
製品名 |
1-Acetylpiperazine-2,3-dione |
分子式 |
C6H8N2O3 |
分子量 |
156.14 g/mol |
IUPAC名 |
1-acetylpiperazine-2,3-dione |
InChI |
InChI=1S/C6H8N2O3/c1-4(9)8-3-2-7-5(10)6(8)11/h2-3H2,1H3,(H,7,10) |
InChIキー |
OCPZVUYZNSCXFZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCNC(=O)C1=O |
正規SMILES |
CC(=O)N1CCNC(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



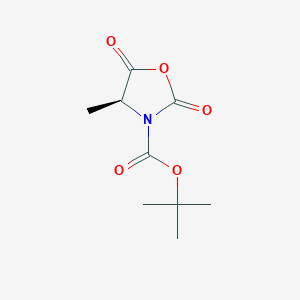
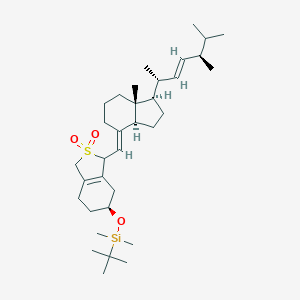
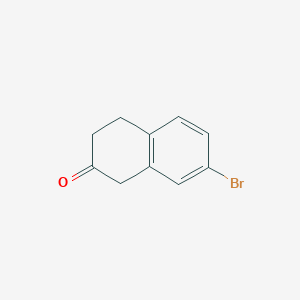
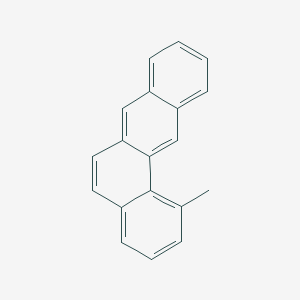

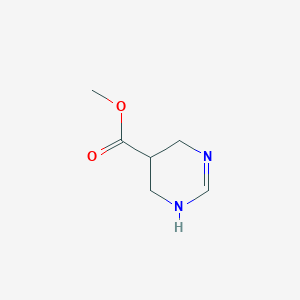
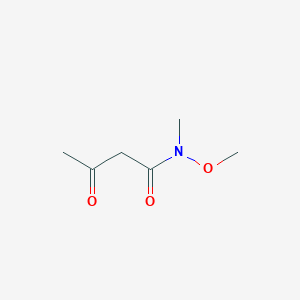
![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)
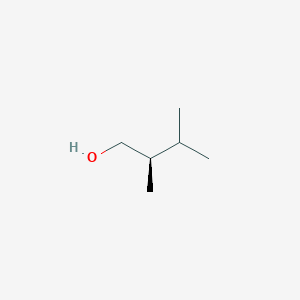
![2-Methylbenz[a]anthracene](/img/structure/B134955.png)
